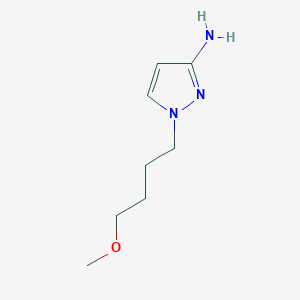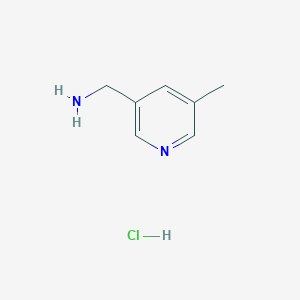![molecular formula C9H13N3O B1434945 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1159882-54-8](/img/structure/B1434945.png)
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of pyrimidines can be accomplished through various methods. For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can react with α-methyl or α-methylene ketones in the presence of palladium (II) acetate and triphenylphosphine to form various pyrimidine derivatives .Physical And Chemical Properties Analysis
Pyrimidines are solid at room temperature . They are part of many naturally occurring molecules such as hormones, antibiotics, and caffeine .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer properties. They can lead to cell death by apoptosis as they inhibit enzymes like CDK that are crucial for cell division .
Photochemical Synthesis
Pyrano[2,3-d]pyrimidine scaffolds can be synthesized using green tandem methods that are metal-free. This process is important for creating compounds with potential therapeutic applications .
Medicinal Chemistry
Pyrido[2,3-d]pyrimidines have been synthesized via condensation techniques and pyridine annelation reactions. These compounds have potential uses in medicinal chemistry for developing new drugs .
Drug Discovery
Pyrimidines impact drug discovery in areas such as anti-infectives, immunology, neurological disorders, chronic pain, and diabetes mellitus. The versatility of pyrimidines makes them valuable in therapeutic research .
Immunology and Immuno-Oncology
Pyrimidine-based drugs play a role in immunological research and immuno-oncology, providing insights into immune responses and cancer treatment strategies .
Neurological Disorders and Chronic Pain
Research into pyrimidine derivatives extends to neurological disorders and chronic pain management, offering potential pathways for treatment .
Safety And Hazards
Direcciones Futuras
Research on pyrimidines and their derivatives is ongoing, with a focus on developing more potent and efficacious drugs for various diseases, including cancer . The structure-activity relationships of numerous pyrimidines are being studied in detail to guide the synthesis of novel pyrimidine analogs .
Propiedades
IUPAC Name |
2-(methoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-6-9-11-5-7-4-10-3-2-8(7)12-9/h5,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXVOVMAFZVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
CAS RN |
1159882-54-8 | |
| Record name | 2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)









![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)
